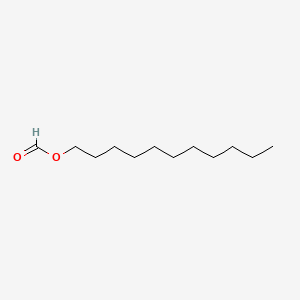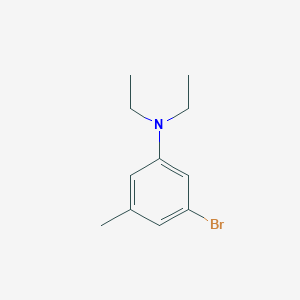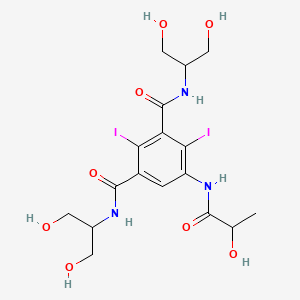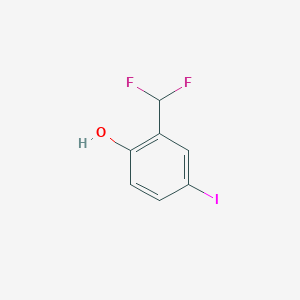
Undecyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecyl formate, also known as formic acid undecyl ester, is an organic compound with the molecular formula C₁₂H₂₄O₂. It is an ester formed from the reaction of formic acid and undecanol. This compound is characterized by its pleasant odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undecyl formate can be synthesized through the esterification reaction between formic acid and undecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
HCOOH+C₁₁H₂₃OH→HCOO-C₁₁H₂₃+H₂O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where formic acid and undecanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials. The use of azeotropic distillation can help in the efficient removal of water, driving the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
Undecyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into formic acid and undecanol.
Reduction: Reduction of this compound can yield undecanol and formic acid.
Oxidation: Oxidation of this compound can lead to the formation of formic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Major Products
Hydrolysis: Formic acid and undecanol.
Reduction: Undecanol and formic acid.
Oxidation: Formic acid and other oxidation products.
Aplicaciones Científicas De Investigación
Undecyl formate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of undecyl formate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release formic acid and undecanol, which may exert biological effects. The formic acid component can participate in metabolic pathways and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Decyl formate: Similar in structure but with one less carbon atom in the alkyl chain.
Dodecyl formate: Similar in structure but with one more carbon atom in the alkyl chain.
Undecyl acetate: An ester with acetic acid instead of formic acid.
Uniqueness
Undecyl formate is unique due to its specific chain length and the presence of the formate ester group. This combination imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications in the fragrance and flavor industry .
Propiedades
Número CAS |
5454-24-0 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
undecyl formate |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13/h12H,2-11H2,1H3 |
Clave InChI |
OASFNORBKVGDRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)



![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)



![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)


![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)
